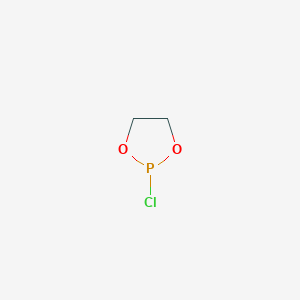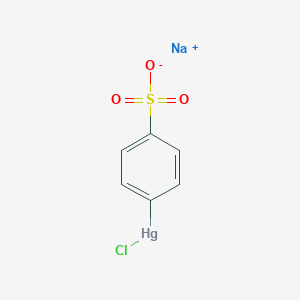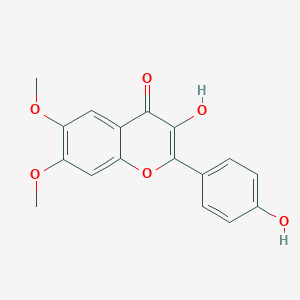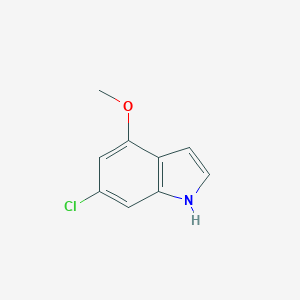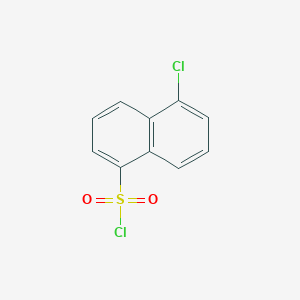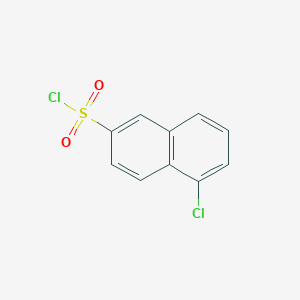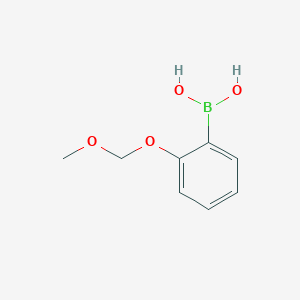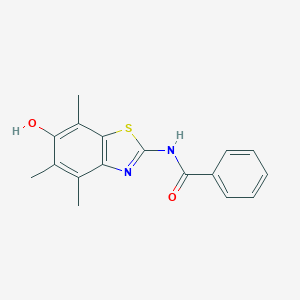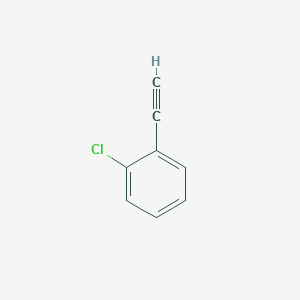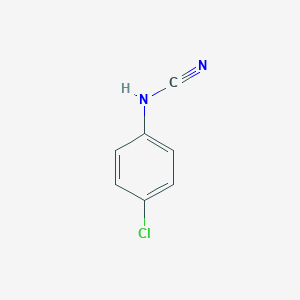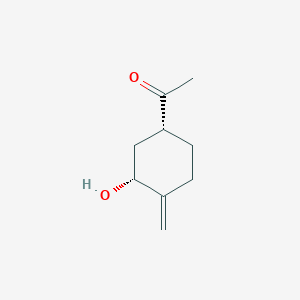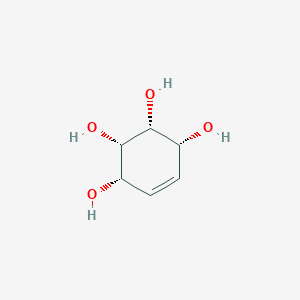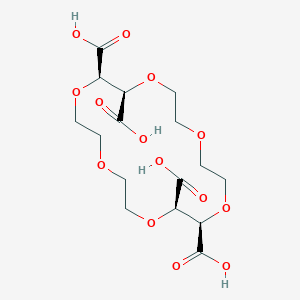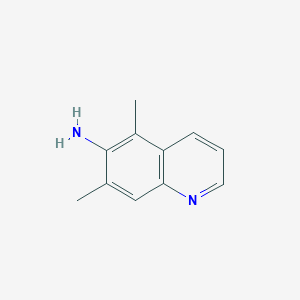
5,7-Dimethyl-6-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-6-quinolinamine is a chemical compound with a molecular formula of C12H12N2. It is also known as DMQA and is a quinoline derivative. DMQA has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Mécanisme D'action
DMQA's mechanism of action is not fully understood. However, it has been suggested that it exerts its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. DMQA has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
DMQA has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. DMQA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DMQA has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to be relatively non-toxic and exhibits low cytotoxicity. However, DMQA's solubility in water is limited, which may pose challenges in certain experimental setups.
Orientations Futures
DMQA's potential applications in various fields make it an interesting compound for further research. Some future directions for DMQA research include:
1. Investigating its potential as a therapeutic agent for neurodegenerative diseases.
2. Studying its effects on other neurotransmitters and their potential therapeutic applications.
3. Exploring its potential as an anti-cancer agent and investigating its mechanism of action in cancer cells.
4. Developing new synthetic routes for DMQA to improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of DMQA in animal models to determine its efficacy and safety.
Méthodes De Synthèse
DMQA can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-pentanedione with aniline to form 2,4-diphenyl-3-buten-2-ol, which is then cyclized with phosphorus oxychloride to give DMQA.
Applications De Recherche Scientifique
DMQA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. DMQA has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
116632-61-2 |
|---|---|
Nom du produit |
5,7-Dimethyl-6-quinolinamine |
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
5,7-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10-9(4-3-5-13-10)8(2)11(7)12/h3-6H,12H2,1-2H3 |
Clé InChI |
SNLPCYJQWSWSJA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
SMILES canonique |
CC1=CC2=C(C=CC=N2)C(=C1N)C |
Synonymes |
6-Quinolinamine,5,7-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



